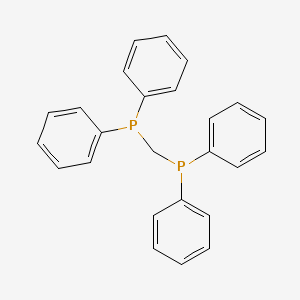

Bis(diphenylphosphino)methane

Description

Properties

IUPAC Name |

diphenylphosphanylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCDBGRZEKYHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174766 | |

| Record name | Methylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Methylenebis(diphenylphosphine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2071-20-7 | |

| Record name | Bis(diphenylphosphino)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2071-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(diphenylphosphino)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002071207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(diphenylphosphino)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylenebis(diphenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(DIPHENYLPHOSPHINO)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5O2HZR38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Synthesis Protocol: Reaction of Sodium Diphenylphosphide with Dichloromethane

An In-depth Technical Guide to the Synthesis of bis(diphenylphosphino)methane (dppm)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of bis(diphenylphosphino)methane (dppm), a widely used bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The document details the prevalent synthetic protocol, including reaction parameters, purification methods, and expected yields.

The most established and widely cited method for the synthesis of bis(diphenylphosphino)methane involves a two-step process. The first step is the formation of a diphenylphosphide salt, typically sodium diphenylphosphide (NaPPh₂), from the cleavage of triphenylphosphine (B44618) (PPh₃) with an alkali metal. The second step is the nucleophilic substitution reaction of the diphenylphosphide anion with dichloromethane (B109758) (CH₂Cl₂).[1]

A common and effective variation of this synthesis is carried out in liquid ammonia (B1221849) at low temperatures, which facilitates the dissolution of sodium and the subsequent reactions.

Reaction Stoichiometry

The overall synthesis follows the stoichiometry outlined below:

Step 1: Formation of Sodium Diphenylphosphide Ph₃P + 2 Na → NaPPh₂ + NaPh

Step 2: Formation of bis(diphenylphosphino)methane 2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl

Quantitative Data Summary

The following tables summarize the key quantitative data for a typical laboratory-scale synthesis of bis(diphenylphosphino)methane.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Mass (g) | Moles (mol) |

| Sodium (Na) | 22.99 | 2.0 | 1.06 | 0.046 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.0 | 6.04 | 0.023 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 0.5 | 0.98 | 0.0115 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Liquid Ammonia (NH₃) |

| Temperature | ~ -78 °C (Dry ice/acetone bath) |

| Reaction Time | ~1-2 hours |

| Typical Yield | 40% |

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of dppm in liquid ammonia.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Magnetic stirrer

-

Schlenk line or nitrogen/argon source for inert atmosphere

-

Low-temperature bath (e.g., dry ice/acetone)

-

Sodium metal

-

Triphenylphosphine

-

Dichloromethane

-

Anhydrous diethyl ether

-

Methanol

-

1-Propanol

-

Deionized water

Procedure:

-

Setup: Assemble a three-necked flask equipped with a dry ice condenser and a gas inlet/outlet connected to an inert gas source. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Cool the flask in a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia gas into the flask.

-

Formation of Sodium Diphenylphosphide:

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.

-

Slowly add triphenylphosphine in portions to the stirred blue solution. The blue color will dissipate as the PPh₃ reacts, eventually forming a red-orange solution of sodium diphenylphosphide. Allow the reaction to stir for approximately 20-30 minutes after the final addition of PPh₃.

-

-

Reaction with Dichloromethane:

-

Prepare a solution of dichloromethane in anhydrous diethyl ether.

-

Slowly add the dichloromethane solution dropwise to the stirred sodium diphenylphosphide solution. The red-orange color will fade, and a white precipitate of NaCl will form.

-

-

Work-up:

-

After the addition of dichloromethane is complete, remove the cold bath and allow the ammonia to evaporate under a gentle stream of inert gas.

-

Once all the ammonia has evaporated, a solid residue will remain. Add approximately 20 mL of deionized water to dissolve the inorganic salts.

-

Collect the crude white solid product by vacuum filtration.

-

Wash the solid with small portions of methanol.

-

-

Purification:

-

The crude dppm can be further purified by recrystallization. Dissolve the product in a minimum amount of boiling 1-propanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified white crystals of bis(diphenylphosphino)methane by vacuum filtration, wash with a small amount of cold 1-propanol, and dry under vacuum.

-

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of dppm.

Experimental Workflow Diagram

Caption: Step-by-step workflow for dppm synthesis.

References

An In-depth Technical Guide to the Coordination Chemistry of Bis(diphenylphosphino)methane (dppm)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is an organophosphorus compound with the chemical formula CH₂(P(C₆H₅)₂)₂.[1][2] It is a white, crystalline powder that has become a cornerstone ligand in inorganic and organometallic chemistry.[1][2] Its prominence stems from its versatility as a bidentate phosphine, capable of coordinating to metal centers in several distinct modes. The two phosphorus donor atoms are separated by a single methylene (B1212753) (-CH₂-) bridge, which imparts significant steric constraints and a small natural bite angle of approximately 73°.[1][2] This structural feature dictates its coordination behavior, making it an excellent ligand for stabilizing a wide range of metal complexes, particularly bimetallic and cluster compounds.[1][3] Understanding the fundamental coordination chemistry of dppm is crucial for its application in fields ranging from homogeneous catalysis to the design of novel therapeutic agents.[2][4]

Synthesis of the dppm Ligand

The classical and most common synthesis of dppm involves the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758) (CH₂Cl₂).[1][2]

Experimental Protocol: Synthesis of dppm [1][2]

-

Preparation of Sodium Diphenylphosphide: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (B44618) (Ph₃P) is dissolved in a suitable anhydrous solvent like liquid ammonia (B1221849) or THF. Two equivalents of sodium metal are added, and the mixture is stirred until the characteristic orange-red color of the sodium diphenylphosphide anion (Ph₂P⁻) persists.

-

Ph₃P + 2 Na → Ph₂PNa + NaPh

-

-

Reaction with Dichloromethane: A solution of dichloromethane in an anhydrous solvent is added dropwise to the solution of sodium diphenylphosphide at a controlled temperature.

-

Workup: The reaction is quenched, typically with water or an alcohol. The organic product is extracted into a nonpolar solvent, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude dppm is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a hexane (B92381)/dichloromethane mixture) to yield a white crystalline solid.

-

2 Ph₂PNa + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl

-

Note: This synthesis involves air- and moisture-sensitive reagents and should be performed using appropriate Schlenk line or glovebox techniques.

Coordination Chemistry and Binding Modes

The short methylene bridge in dppm restricts its flexibility, leading to well-defined coordination modes. The most significant of these are the chelating and bridging modes.

-

Bidentate Chelating: dppm can coordinate to a single metal center via both phosphorus atoms, forming a strained four-membered ring (MP₂C).[1][2] This mode is less common than bridging due to the significant ring strain imposed by the small bite angle.

-

Bidentate Bridging: The most prevalent coordination mode for dppm is acting as a bridge between two metal centers.[1][3] This arrangement leads to the formation of a more stable five-membered ring (M₂P₂C), which is a recurring motif in bimetallic chemistry.[1] This bridging capability is fundamental to the construction of "A-frame" complexes and other polynuclear architectures.

-

Monodentate: Although less common for the intact ligand, one phosphorus atom can coordinate to a metal center, leaving the other uncoordinated. This is more frequently observed in reactions where the ligand is subsequently modified.

Spectroscopic and Structural Characterization

The coordination mode of dppm can be readily elucidated using a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for studying dppm complexes in solution.

-

³¹P NMR Spectroscopy: This is the most informative technique for probing the phosphorus environment.[5][6] The chemical shift (δ) is highly sensitive to coordination. The free dppm ligand exhibits a sharp singlet at approximately -22 ppm. Upon coordination, this signal shifts downfield.

-

In a chelating mode, the two phosphorus atoms are typically chemically equivalent (in symmetric complexes), resulting in a single resonance. However, in asymmetric environments, two distinct signals, often as doublets due to P-P coupling, are observed.[3]

-

In a bridging mode, the two phosphorus atoms are usually equivalent, leading to a single, significantly downfield-shifted resonance compared to the free ligand.

-

-

¹H NMR Spectroscopy: The methylene bridge protons (-CH₂-) are particularly diagnostic.[7] In the free ligand, they appear as a triplet around 2.8 ppm due to coupling with the two equivalent phosphorus atoms. Upon coordination, the chemical shift and multiplicity of this signal change. In chelating or bridging complexes, it often appears as a multiplet or a quintet at a different chemical shift, reflecting the altered geometry and P-C-H coupling constants.[8][9]

| Compound / Complex Type | ³¹P NMR δ (ppm) | ¹H NMR δ (ppm) for -CH₂- |

| Free dppm ligand | ~ -22 | ~ 2.8 (triplet) |

| Bridging dppm complexes | -10 to +40 | 3.0 - 5.0 (multiplet) |

| Chelating dppm complexes | +10 to +40 (often two signals if asymmetric) | 3.5 - 5.5 (multiplet) |

Table 1: Representative NMR Spectroscopic Data for dppm and its Complexes.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the vibrational modes of the ligand.[10] While the spectrum of dppm is dominated by the vibrations of the phenyl groups, subtle shifts in P-C stretching frequencies upon coordination can be observed. The appearance of new bands in the far-IR region (typically < 500 cm⁻¹) can be attributed to metal-phosphorus (ν(M-P)) stretching vibrations, confirming coordination.[11][12] Coordination to a metal center generally leads to a slight increase in the frequency of the P-Ph stretching vibrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which confirm the coordination mode.[1][13] Key parameters include M-P bond lengths and P-M-P bite angles in chelating complexes, or M-P and M-M distances in bridging complexes.[13] The P-M-P angle in chelating complexes is acutely constrained by the ligand backbone to around 70-75°.[1]

| Complex | Metal Center(s) | Coordination Mode | M-P Bond Length (Å) | P-M-P Angle (°) | Reference |

| [Pd₂Cl₂(dppm)₂] | Pd(I) | Bridging | - | - | [1] |

| [Ag₅(dppm)₄(...)][PF₆] | Ag(I) | Bridging | 2.459 - 2.515 | - | [7] |

| [Pd(R-C₆H₃C(H)=NCy)(dppm)][PF₆] | Pd(II) | Chelating | 2.248, 2.463 | 70.15 | [14] |

| [Fe₂Cd₂(µ-Cl)₂(CO)₆(Si(OMe)₃)₂(dppm)₂] | Fe, Cd | Bridging | - | - | [8] |

Table 2: Selected X-ray Crystallographic Data for Metal-dppm Complexes.

Experimental Workflow: Synthesis and Characterization

The synthesis and analysis of a typical metal-dppm complex follow a standard workflow in organometallic chemistry, requiring inert atmosphere techniques and a suite of analytical methods for full characterization.

Experimental Protocol: Generalized Synthesis of a Palladium(II)-dppm Complex [15][16]

-

Precursor Solution: A palladium(II) precursor, such as PdCl₂(CH₃CN)₂ or K₂PdCl₄, is dissolved in an appropriate solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a Schlenk flask under an inert atmosphere.

-

Ligand Addition: A solution of dppm (1 or 2 equivalents, depending on the desired stoichiometry) in the same solvent is added dropwise to the stirred solution of the metal precursor at room temperature.

-

Reaction: The reaction mixture is stirred for a specified period (e.g., 2-24 hours) at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by techniques like TLC or ³¹P NMR spectroscopy.

-

Isolation: The product is isolated from the reaction mixture. This may involve precipitation by adding a non-solvent (e.g., hexane or diethyl ether), filtration if the product is an insoluble solid, or removal of the solvent under vacuum.

-

Purification: The crude complex is purified, typically by recrystallization from a suitable solvent pair (e.g., dichloromethane/hexane), to obtain an analytically pure sample.

Applications

The unique structural features of dppm have led to its use in several key areas:

-

Homogeneous Catalysis: dppm-metal complexes are used as catalysts or pre-catalysts in organic synthesis, including cross-coupling reactions and hydroformylation.[2][4] The ability to form stable bimetallic complexes allows for cooperative catalytic effects between two metal centers.

-

Stabilization of Bimetallic Complexes: The dppm ligand is arguably one of the most effective ligands for holding two metal centers in close proximity, facilitating the study of metal-metal interactions and bimetallic reactivity.[1]

-

Materials Science: dppm complexes, particularly those of copper and gold, have been investigated for their luminescence properties, with potential applications in OLEDs and chemical sensors.

Conclusion

The coordination chemistry of bis(diphenylphosphino)methane is rich and varied, dominated by its ability to form stable bridging structures between two metal centers. Its rigid backbone and small bite angle provide a predictable framework for constructing complex molecular architectures. The characterization of these complexes is straightforward, relying heavily on ³¹P NMR spectroscopy to distinguish between different binding modes. The continued exploration of dppm-metal complexes promises further advancements in catalysis, materials science, and the fundamental understanding of metal-metal interactions.

References

- 1. rsc.org [rsc.org]

- 2. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. web.iitd.ac.in [web.iitd.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. jaoc.samipubco.com [jaoc.samipubco.com]

- 13. chem.beloit.edu [chem.beloit.edu]

- 14. researchgate.net [researchgate.net]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bis(diphenylphosphino)methane

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of bis(diphenylphosphino)methane (dppm), a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details the precise molecular geometry, crystallographic parameters, and experimental protocols for the synthesis and structural determination of dppm.

Introduction

Bis(diphenylphosphino)methane, with the chemical formula C₂₅H₂₂P₂, is a cornerstone ligand in the development of bimetallic and cluster complexes due to its ability to bridge metal centers. Its structural characteristics, particularly the P-C-P bite angle and the orientation of the phenyl groups, are critical in determining the geometry and reactivity of its metallic complexes. A thorough understanding of the crystal structure of the free dppm ligand is therefore fundamental for the rational design of novel catalysts and therapeutic agents.

Molecular Structure and Crystallographic Data

The crystal structure of bis(diphenylphosphino)methane has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key molecular geometry parameters are summarized in the tables below.

Crystallographic Data

| Parameter | Value |

| CCDC Number | 240713 |

| Empirical formula | C₂₅H₂₂P₂ |

| Formula weight | 384.38 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 16.33 |

| b (Å) | 9.44 |

| c (Å) | 18.02 |

| α (°) | 90 |

| β (°) | 103.8 |

| γ (°) | 90 |

| Volume (ų) | 2694.4 |

| Z | 4 |

Selected Bond Lengths

| Bond | Length (Å) |

| P(1)-C(1) | 1.848 |

| P(2)-C(1) | 1.852 |

| P(1)-C(11) | 1.833 |

| P(1)-C(21) | 1.835 |

| P(2)-C(31) | 1.829 |

| P(2)-C(41) | 1.831 |

Selected Bond Angles

| Angle | Angle (°) |

| P(1)-C(1)-P(2) | 112.4 |

| C(1)-P(1)-C(11) | 103.8 |

| C(1)-P(1)-C(21) | 104.2 |

| C(11)-P(1)-C(21) | 103.1 |

| C(1)-P(2)-C(31) | 103.5 |

| C(1)-P(2)-C(41) | 104.5 |

| C(31)-P(2)-C(41) | 102.8 |

Experimental Protocols

Synthesis of Bis(diphenylphosphino)methane

The synthesis of bis(diphenylphosphino)methane can be achieved through the reaction of sodium diphenylphosphide with dichloromethane (B109758).[1]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Sodium metal (Na)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, a suspension of sodium metal in anhydrous THF is prepared.

-

Triphenylphosphine is added portion-wise to the suspension at room temperature.

-

The reaction mixture is heated to reflux and stirred until the sodium is consumed and a deep red solution of sodium diphenylphosphide is formed.

-

Reaction with Dichloromethane: The solution of NaPPh₂ is cooled to 0 °C in an ice bath.

-

Dichloromethane is added dropwise to the stirred solution. An exothermic reaction occurs, and the color of the solution changes.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the careful addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol (B145695)/diethyl ether) to yield bis(diphenylphosphino)methane as a white crystalline solid.

Crystallization for Single-Crystal X-ray Diffraction

Single crystals of bis(diphenylphosphino)methane suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion.

Procedure:

-

A saturated solution of purified bis(diphenylphosphino)methane is prepared in a suitable solvent (e.g., dichloromethane or a mixture of ethanol and diethyl ether) at room temperature.

-

Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment for several days to allow for the slow evaporation of the solvent, leading to the formation of single crystals.

-

Vapor Diffusion: Alternatively, the saturated solution in a small vial is placed inside a larger, sealed container containing a less soluble "anti-solvent" (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of bis(diphenylphosphino)methane is selected and mounted on a goniometer head.

Data Collection:

-

The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Conclusion

This guide provides a detailed technical overview of the crystal structure of bis(diphenylphosphino)methane, a ligand of significant importance in modern chemistry. The provided crystallographic data and experimental protocols offer valuable resources for researchers in the fields of inorganic chemistry, organometallic chemistry, catalysis, and drug development, facilitating the design and synthesis of new functional molecules.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectrum of the dppm Ligand

Introduction

Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂.[1] It functions as a versatile chelating and bridging ligand in inorganic and organometallic chemistry, prized for its ability to coordinate to one or two metal centers.[1][2][3] The short methylene (B1212753) (-CH₂-) spacer between the two phosphorus atoms enforces a small natural bite angle of approximately 73°, which facilitates the formation of unique four-membered chelate rings and stable bimetallic complexes.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is an indispensable tool for the characterization of the dppm ligand and its metal complexes, providing detailed information about its structure and bonding environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of the free dppm ligand is characterized by two main sets of signals corresponding to the aromatic protons of the phenyl groups and the protons of the central methylene bridge.

-

Phenyl Protons (C₆H₅): The twenty protons on the four phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, usually between δ 7.2 and 7.5 ppm. A specific assignment gives a range of 7.28 to 7.43 ppm.[4] The overlap of signals from the ortho, meta, and para protons results in this complex pattern.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically and magnetically equivalent. Their signal is of particular diagnostic importance. It typically appears further downfield than a simple alkane due to the deshielding effect of the adjacent phosphorus atoms. A reported chemical shift is approximately δ 2.80 ppm.[4]

A key feature of the methylene proton signal is its multiplicity. These protons are coupled to the two equivalent spin-½ ³¹P nuclei, resulting in a characteristic triplet. This splitting pattern arises from the two-bond scalar coupling (²JP-H). The n+1 rule can be adapted for coupling to phosphorus; since there are two equivalent phosphorus atoms (n=2), the signal splits into 2+1 = 3 lines. The coupling constant, ²JP-H, is typically small, around 1.5 Hz.[4]

³¹P NMR Spectral Analysis

The ³¹P NMR spectrum provides a direct and highly sensitive probe of the phosphorus environment. For the free dppm ligand, the spectrum is straightforward.

-

Phosphorus Nuclei (-PPh₂): The two phosphorus atoms in dppm are equivalent. In a proton-decoupled (³¹P{¹H}) NMR spectrum, they give rise to a single sharp resonance. The chemical shift for the free dppm ligand is typically observed at approximately δ -24.8 ppm.[5]

Upon coordination to a metal center, the chemical shift of this ³¹P signal changes significantly, a phenomenon known as the coordination shift. This shift provides valuable information about the coordination mode (e.g., chelating vs. bridging) and the nature of the metal-phosphorus bond.[6] For instance, in some palladium complexes, the dppm ligand coordinates in a chelating fashion, leading to a significant downfield shift in the ³¹P NMR spectrum.[7]

Data Presentation

The following table summarizes the characteristic NMR data for the free dppm ligand.

| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | - |

| ¹H | Methylene (-CH₂-) | ~2.80[4] | Triplet | ²JP-H ≈ 1.5[4] |

| ³¹P{¹H} | Phosphorus (-PPh₂) | ~ -24.8[5] | Singlet | - |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of dppm is crucial for accurate characterization.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid dppm ligand.

- Transfer the solid into a clean, dry NMR tube.

- Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterochloroform, CDCl₃) to the NMR tube. CDCl₃ is a common choice as dppm is readily soluble in it.

- Cap the tube and gently agitate or vortex until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[8]

- For ¹H NMR:

- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.[8]

- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ³¹P NMR:

- Use an external standard of 85% aqueous H₃PO₄, setting its chemical shift to δ 0.00 ppm.[8]

- Acquire the spectrum using proton decoupling (³¹P{¹H}) to simplify the spectrum to a singlet and improve sensitivity.

- The spectral width should be set appropriately to cover the expected range for phosphine (B1218219) ligands and their complexes.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the NMR analysis of dppm.

Caption: Experimental workflow for NMR analysis of the dppm ligand.

Caption: Origin of the triplet signal for methylene protons in dppm.

References

- 1. Bis(diphenylphosphino)methane - Wikipedia [en.wikipedia.org]

- 2. Bis(diphenylphosphino)methane (dppm)|99%|CAS 2071-20-7 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bis(diphenylphosphino)methane(2071-20-7) 1H NMR [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(diphenylphosphino)methane (dppm)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is a cornerstone organophosphorus ligand in the fields of coordination chemistry and catalysis. Its unique structural features, characterized by two diphenylphosphino groups linked by a single methylene (B1212753) bridge, grant it versatile coordination behavior. Dppm can act as both a chelating ligand to a single metal center and, more notably, as a bridging ligand between two metal centers. This bridging capability is instrumental in the formation of bimetallic and cluster complexes, facilitating the study of metal-metal interactions and cooperative reactivity. This guide provides a comprehensive overview of the essential physical and chemical properties of dppm, detailed experimental protocols for its synthesis and characterization, and a look into its coordination chemistry.

Physical Properties

Dppm is a white to off-white crystalline powder at room temperature.[1][2][3] It is known to be sensitive to air and should be stored under an inert atmosphere.[1] Key physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Molecular Formula | C₂₅H₂₂P₂ | [1] |

| Molecular Weight | 384.39 g/mol | [1] |

| Melting Point | 118-122 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |

| Natural Bite Angle | ~73° | [1][3] |

Chemical Properties and Reactivity

The chemical behavior of dppm is largely dictated by the lone pairs of electrons on its two phosphorus atoms, which act as excellent nucleophiles for coordinating to metal centers.[1]

Key aspects of its reactivity include:

-

Ligand Coordination: Dppm functions as a bidentate ligand, capable of coordinating to metal centers in two primary modes:

-

Chelating: Both phosphorus atoms bind to a single metal center, forming a strained four-membered MP₂C ring.[1][3]

-

Bridging: Each phosphorus atom binds to a different metal center, creating a more stable five-membered M₂P₂C ring. This mode is crucial for the formation of bimetallic complexes, including the well-known "A-frame" complexes.[1][3]

-

-

Acidity of the Methylene Bridge: The protons on the central methylene (-CH₂-) bridge are mildly acidic, a property that is enhanced upon coordination to a metal center.[1][3] This allows for deprotonation to form diphosphinomethanide anions, which can participate in further reactions.[4]

-

Oxidation: The phosphorus atoms in dppm can be oxidized to form derivatives such as the corresponding mono-oxide (dppmo) and dioxide (dppmO₂), or sulfides.[1][3] These oxidized forms exhibit modified electronic properties and coordination behavior.[1] For instance, the methylene group in these oxidized derivatives is even more acidic than in the parent dppm molecule.[1][3]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of dppm and its complexes.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum of dppm in CDCl₃ typically shows a triplet for the methylene protons (P-CH₂-P) around 3.1 ppm due to coupling with the two phosphorus atoms. The phenyl protons appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). |

| ³¹P NMR | The proton-decoupled ³¹P NMR spectrum in CDCl₃ displays a single sharp resonance at approximately -22 to -24 ppm (relative to 85% H₃PO₄), confirming the equivalence of the two phosphorus atoms. |

| ¹³C NMR | The ¹³C NMR spectrum shows a triplet for the methylene carbon due to coupling with the two phosphorus atoms. The phenyl carbons exhibit characteristic signals in the aromatic region. |

| FTIR | The infrared spectrum shows characteristic P-C stretching vibrations and aromatic C-H and C=C stretching bands. The absence of P=O bands (around 1190 cm⁻¹) confirms the compound is in its unoxidized phosphine (B1218219) form. |

Experimental Protocols

Synthesis of Bis(diphenylphosphino)methane (dppm)

The classical synthesis of dppm involves the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758) (CH₂Cl₂).[1][3]

Materials:

-

Triphenylphosphine (B44618) (Ph₃P)

-

Sodium metal

-

Dichloromethane (CH₂Cl₂)

-

Dioxane or Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

Procedure:

-

Preparation of Sodium Diphenylphosphide (Ph₂PNa): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, a solution of triphenylphosphine in anhydrous dioxane or THF is prepared. Small, clean pieces of sodium metal (in a 2:1 molar ratio to Ph₃P) are added. The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is complete when the sodium has been consumed and a deep red solution of sodium diphenylphosphide is formed.

-

Reaction with Dichloromethane: The solution of Ph₂PNa is cooled to room temperature. Dichloromethane is then added dropwise with continuous stirring. A 2:1 molar ratio of Ph₂PNa to CH₂Cl₂ should be used. An exothermic reaction occurs, and the red color of the solution fades, accompanied by the precipitation of sodium chloride (NaCl).

-

Work-up and Purification: After the addition of CH₂Cl₂ is complete, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure. The resulting solid residue is treated with water to dissolve the NaCl. The crude dppm is collected by filtration, washed with water, and then with a small amount of ethanol or diethyl ether to remove any remaining impurities.

-

Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, to yield pure, white crystalline dppm.

Characterization of dppm

Sample Preparation:

-

Weigh approximately 10-20 mg of the synthesized dppm.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.[6]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Cap the NMR tube securely.

¹H and ³¹P NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed on the deuterium (B1214612) signal of the CDCl₃ to achieve optimal homogeneity.

-

For ¹H NMR , a standard single-pulse experiment is run. The spectrum is referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

For ³¹P NMR , a proton-decoupled single-pulse experiment is performed. The spectrum is typically referenced externally to an 85% H₃PO₄ standard (δ = 0.0 ppm).

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of the crystalline dppm sample into a fine powder using an agate mortar and pestle.[1][3]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[1][3]

-

Quickly and thoroughly mix the dppm and KBr by grinding them together to ensure a homogenous mixture. KBr is hygroscopic, so this step should be performed relatively quickly to minimize moisture absorption.[2]

-

Transfer a portion of the mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent, or translucent pellet.[3]

FTIR Data Acquisition:

-

A background spectrum of a pure KBr pellet (or empty beam path) is collected first.

-

The KBr pellet containing the dppm sample is then placed in the sample holder of the FTIR spectrometer.

-

The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Synthesis of a Representative Dppm Complex: [PdCl(μ-dppm)]₂

This dimeric palladium(I) complex is a classic example of a dppm-bridged "A-frame" precursor.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Bis(diphenylphosphino)methane (dppm)

-

Ethanol

Procedure:

-

A suspension of palladium(II) chloride in ethanol is prepared in a round-bottom flask.

-

A solution of dppm (approximately 2 molar equivalents per Pd) in hot toluene is added to the PdCl₂ suspension.

-

The mixture is heated to reflux, and a small amount of hydrazine hydrate is added as a reducing agent. The color of the reaction mixture should change, indicating the formation of the palladium(I) complex.

-

After refluxing for a few hours, the reaction mixture is cooled. The product, [PdCl(μ-dppm)]₂, precipitates as a solid.

-

The solid is collected by filtration, washed with ethanol and then diethyl ether, and dried under vacuum.

Visualizations of Key Processes and Structures

Synthesis Workflow of dppm

Caption: Workflow for the synthesis of dppm.

Coordination Modes of dppm

Caption: Chelating and bridging coordination modes of dppm.

Logical Flow for A-Frame Complex Formation

Caption: Logical pathway to A-frame complexes using dppm.

Conclusion

Bis(diphenylphosphino)methane is a fundamentally important ligand whose value is derived from its structural simplicity and resultant versatility in coordination chemistry. Its ability to bridge two metal centers has been particularly influential, enabling the synthesis of a vast array of bimetallic and cluster compounds. A thorough understanding of its physical properties, chemical reactivity, and the experimental protocols for its handling and use is essential for researchers leveraging this ligand in catalysis, materials science, and the development of novel therapeutic agents.

References

- 1. shimadzu.com [shimadzu.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of bis(diphenylphosphino)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of bis(diphenylphosphino)methane (dppm), a common phosphine (B1218219) ligand in catalysis and coordination chemistry. Due to the air-sensitive nature of dppm, proper handling techniques are crucial for obtaining accurate solubility data.

Introduction to bis(diphenylphosphino)methane (dppm)

Bis(diphenylphosphino)methane, with the chemical formula (C₆H₅)₂PCH₂P(C₆H₅)₂, is a white, crystalline powder at room temperature. It is widely employed as a chelating ligand in inorganic and organometallic synthesis. Its utility in various chemical transformations necessitates a thorough understanding of its solubility in different organic solvents to ensure proper reaction conditions and work-up procedures. Dppm is known to be sensitive to air and should be handled under an inert atmosphere.

Qualitative Solubility of dppm

The following table summarizes the qualitative solubility of bis(diphenylphosphino)methane in common organic solvents based on general observations from its use in chemical synthesis.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

The determination of solubility for an air-sensitive compound like dppm requires meticulous experimental technique to prevent oxidation of the phosphine moieties, which would alter the solubility characteristics. The following is a generalized protocol based on the gravimetric "shake-flask" method, adapted for air-sensitive compounds.

3.1. Materials and Equipment

-

bis(diphenylphosphino)methane (dppm), high purity

-

Anhydrous organic solvents of interest

-

Schlenk flasks or similar inert atmosphere glassware

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles for inert atmosphere transfer

-

Cannula for solvent transfer

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus suitable for inert atmosphere (e.g., Schlenk filter stick)

-

Oven for drying glassware

3.2. Procedure

-

Preparation: All glassware is thoroughly dried in an oven at >120°C overnight and subsequently cooled under a stream of inert gas.

-

Sample Preparation: A precisely weighed excess amount of dppm is added to a Schlenk flask under a positive pressure of inert gas.

-

Solvent Addition: A known volume of the desired anhydrous organic solvent is added to the Schlenk flask via cannula transfer under an inert atmosphere.

-

Equilibration: The flask is sealed and placed in a constant temperature bath set to the desired temperature (e.g., 25°C). The mixture is stirred vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, stirring is stopped, and the solid is allowed to settle.

-

Sample Withdrawal and Filtration: A known volume of the supernatant saturated solution is carefully withdrawn using a gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles. This step must be performed under a positive pressure of inert gas to avoid exposure to air.

-

Solvent Evaporation: The withdrawn saturated solution is transferred to a pre-weighed Schlenk flask. The solvent is then removed under vacuum, leaving behind the dissolved dppm.

-

Mass Determination: The flask containing the dppm residue is weighed. The mass of the dissolved dppm is determined by subtracting the initial mass of the empty flask.

-

Calculation of Solubility: The solubility is calculated in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved dppm and the volume of the solvent in which it was dissolved.

-

Reproducibility: The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of an air-sensitive compound can be visualized as follows:

Caption: Workflow for Solubility Determination of dppm.

Conclusion

A comprehensive understanding of the solubility of bis(diphenylphosphino)methane is essential for its effective use in chemical research and development. While quantitative data remains elusive in the public domain, its qualitative solubility is well-understood, favoring less polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of dppm and other air-sensitive compounds in various solvents, enabling the optimization of reaction conditions and the development of reliable synthetic methodologies.

Understanding the Bite Angle of dppm: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, quantitative data, and experimental determination of the bite angle of the bis(diphenylphosphino)methane (dppm) ligand.

Introduction to the dppm Ligand and its Bite Angle

Bis(diphenylphosphino)methane, commonly known as dppm, is a cornerstone of coordination chemistry.[1][2] This organophosphorus compound, with the chemical formula CH₂(P(C₆H₅)₂)₂, functions as a bidentate chelating ligand, coordinating to a metal center through its two phosphorus atoms.[1][2] A defining characteristic of dppm is its "bite angle," the P-M-P angle formed when it chelates to a metal (M).[1] This geometric parameter is of paramount importance as it significantly influences the steric and electronic properties of the resulting metal complex, thereby dictating its stability, reactivity, and catalytic activity.[3][4]

The dppm ligand is known for forming a strained four-membered MP₂C ring upon chelation.[1] Its short methylene (B1212753) bridge imposes significant geometric constraints, resulting in a relatively small "natural bite angle" of approximately 73°.[1] This natural bite angle is the sterically preferred P-M-P angle determined by the ligand's backbone. However, the experimentally observed bite angle in metal complexes can deviate from this value due to factors such as the size of the metal ion, its oxidation state, and the coordination number of the complex.[5]

The ability of dppm to act as both a chelating and a bridging ligand is a key feature of its coordination chemistry. In its bridging mode, dppm can link two metal centers, facilitating the formation of bimetallic and cluster complexes, often referred to as "A-frame" complexes.[1] Understanding the bite angle of dppm is crucial for the rational design of catalysts and functional inorganic materials.

Quantitative Data Summary: Experimentally Determined Bite Angles of dppm

The following table summarizes experimentally determined P-M-P bite angles for a range of dppm-metal complexes, as determined by single-crystal X-ray diffraction. This data provides a quantitative insight into how the bite angle of dppm varies with different metal centers and coordination environments.

| Metal (M) | Oxidation State | Complex | P-M-P Bite Angle (°) |

| Palladium (Pd) | II | [PdCl₂(dppm)] | ~72-74° |

| Palladium (Pd) | II | [Pd(allyl)(dppm)]⁺ | ~73° |

| Platinum (Pt) | II | [PtCl₂(dppm)] | ~72-74° |

| Platinum (Pt) | II | cis-[Pt(C≡CR)₂(dppm)] | ~73° |

| Ruthenium (Ru) | II | [RuCl₂(dppm)₂] (cis) | ~72-73° |

| Gold (Au) | I | [Au₂(μ-dppm)Cl₂] | N/A (bridging) |

| Rhodium (Rh) | I | [Rh(CO)Cl(dppm)]₂ | N/A (bridging) |

| Technetium (Tc) | II | [Tc₂Cl₄(dppm)₂] | ~69-70° |

Note: The bite angles are approximate values and can vary slightly depending on the specific crystal structure and counter-ions present.

Experimental Protocols

The determination of the dppm bite angle relies on the successful synthesis of a metal complex and its subsequent structural characterization, primarily through single-crystal X-ray diffraction.

Synthesis of Bis(diphenylphosphino)methane (dppm)

A common method for the laboratory synthesis of dppm involves the reaction of sodium diphenylphosphide with dichloromethane (B109758).[1]

Materials:

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium metal

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is reacted with triphenylphosphine in a suitable anhydrous solvent like diethyl ether or THF. The reaction mixture is typically stirred at room temperature until the sodium is consumed, resulting in a solution of sodium diphenylphosphide.

-

Reaction with Dichloromethane: The freshly prepared solution of sodium diphenylphosphide is then slowly added to a solution of dichloromethane in the same solvent at a low temperature (e.g., 0 °C).

-

Workup: After the reaction is complete, the mixture is carefully quenched with water. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude dppm is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane and hexane, to yield a white crystalline solid.

General Synthesis of a dppm-Metal Complex

The synthesis of a dppm-metal complex typically involves the reaction of the dppm ligand with a suitable metal precursor in an appropriate solvent.

Materials:

-

Bis(diphenylphosphino)methane (dppm)

-

A metal salt or a metal-ligand complex (e.g., PdCl₂, K₂PtCl₄, [Rh(CO)₂Cl]₂)

-

An appropriate solvent (e.g., dichloromethane, acetone, ethanol)

Procedure:

-

Dissolution: The dppm ligand is dissolved in a suitable organic solvent.

-

Reaction: The metal precursor, dissolved in the same or a compatible solvent, is added to the dppm solution. The reaction is often carried out at room temperature with stirring.

-

Precipitation/Crystallization: The desired dppm-metal complex may precipitate out of the solution directly or can be induced to crystallize by techniques such as slow evaporation of the solvent, vapor diffusion of a less polar solvent, or cooling the solution.

-

Isolation and Purification: The resulting crystalline product is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

Determination of the Bite Angle by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound, including the bite angle of the dppm ligand.[6]

Experimental Workflow:

-

Crystal Growth: High-quality single crystals of the dppm-metal complex are grown using techniques such as slow evaporation, solvent layering, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to obtain the best fit with the experimental data.

-

Data Analysis: From the refined crystal structure, precise bond lengths and angles, including the P-M-P bite angle, are determined.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Conceptual diagram of the dppm ligand chelating to a metal center, illustrating the P-M-P bite angle.

Caption: Experimental workflow for the determination of the dppm bite angle.

References

An In-depth Technical Guide to the Synthesis of Bis(diphenylphosphino)methane (dppm) from Sodium Diphenylphosphide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(diphenylphosphino)methane (dppm), a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The primary synthetic route detailed herein involves the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758). This document furnishes detailed experimental protocols, quantitative data, and a logical workflow for the synthesis.

Introduction

Bis(diphenylphosphino)methane (dppm) is a cornerstone ligand in inorganic and organometallic chemistry. Its ability to chelate or bridge metal centers has led to its extensive use in the synthesis of a vast array of metal complexes with applications in catalysis, materials science, and biomedical research. The synthesis of dppm is a fundamental procedure for laboratories working in these areas. The most common and established method for the preparation of dppm involves a two-step process: the formation of sodium diphenylphosphide, followed by its reaction with a methylene (B1212753) dihalide.

Overall Reaction Pathway

The synthesis of dppm from sodium diphenylphosphide proceeds via a nucleophilic substitution reaction. The overall process can be represented by the following chemical equations:

Step 1: Formation of Sodium Diphenylphosphide (Ph₂PNa)

Two primary methods are commonly employed for the in-situ generation of sodium diphenylphosphide:

-

From Triphenylphosphine: Ph₃P + 2 Na → Ph₂PNa + NaPh[1]

-

From Chlorodiphenylphosphine (B86185): Ph₂PCl + 2 Na → Ph₂PNa + NaCl

Step 2: Synthesis of Bis(diphenylphosphino)methane (dppm)

The freshly prepared sodium diphenylphosphide is then reacted with dichloromethane to yield dppm:

2 Ph₂PNa + CH₂Cl₂ → Ph₂P(CH₂)PPh₂ + 2 NaCl[1]

This guide will focus on the experimental protocol starting from chlorodiphenylphosphine, as it is a readily available and common precursor.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of dppm, based on established literature procedures.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Chlorodiphenylphosphine | 220.64 | 0.1 | 22.06 | ~18.4 | 1.20 |

| Sodium (metal) | 22.99 | 0.2 | 4.6 | - | 0.97 |

| Dioxane (solvent) | 88.11 | - | - | 150 | 1.033 |

| Dichloromethane | 84.93 | 0.05 | 4.25 | ~3.2 | 1.33 |

| Product: dppm | 384.39 | ~0.04 | ~15.4 | - | - |

| Yield | - | - | - | - | ~80% |

Note: Yields are dependent on reaction conditions and purification efficiency.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures for tertiary phosphines. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. Solvents should be dried and deoxygenated prior to use.

4.1. Preparation of Sodium Diphenylphosphide (Ph₂PNa)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Addition: The flask is charged with sodium metal (4.6 g, 0.2 mol) cut into small pieces and anhydrous dioxane (100 mL).

-

Reaction Initiation: The mixture is heated to reflux with vigorous stirring to create a sodium sand dispersion.

-

Addition of Precursor: A solution of chlorodiphenylphosphine (22.06 g, 0.1 mol) in anhydrous dioxane (50 mL) is added dropwise from the dropping funnel to the refluxing sodium suspension over a period of 1 hour.

-

Reaction Completion: The reaction mixture is maintained at reflux for an additional 4 hours, during which time the sodium is consumed, and the solution typically develops a deep red or orange color, characteristic of the sodium diphenylphosphide anion.

-

Cooling: After the reaction is complete, the mixture is cooled to room temperature.

4.2. Synthesis of Bis(diphenylphosphino)methane (dppm)

-

Reagent Addition: To the freshly prepared solution of sodium diphenylphosphide, dichloromethane (4.25 g, 0.05 mol) is added dropwise at room temperature with continuous stirring.

-

Reaction: An exothermic reaction occurs, and the color of the solution typically fades. The reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete reaction.

-

Quenching: The reaction is cautiously quenched by the slow addition of deoxygenated water (50 mL) to decompose any unreacted sodium and to dissolve the sodium chloride byproduct.

-

Extraction: The organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether (50 mL each). The organic layers are combined.

-

Drying and Solvent Removal: The combined organic phase is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is recrystallized from a suitable solvent system, such as ethanol (B145695) or a mixture of toluene (B28343) and hexane, to yield bis(diphenylphosphino)methane as a white crystalline solid.

-

Characterization: The final product should be characterized by melting point determination (typically 120-122 °C) and spectroscopic methods (³¹P NMR, ¹H NMR, and ¹³C NMR).

Mandatory Visualization

5.1. Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis of bis(diphenylphosphino)methane (dppm) starting from chlorodiphenylphosphine.

Caption: Synthetic pathway for dppm from chlorodiphenylphosphine.

5.2. Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental procedure for the synthesis of dppm.

Caption: Experimental workflow for the synthesis of dppm.

Safety Considerations

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled with care under an inert liquid (like mineral oil) and in an inert atmosphere.

-

Chlorodiphenylphosphine: This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Dioxane: Dioxane is a flammable liquid and a potential carcinogen. It should be handled in a fume hood.

-

Inert Atmosphere: The reagents and intermediates in this synthesis are air-sensitive. Strict adherence to inert atmosphere techniques is crucial for a successful outcome.

This guide provides a detailed framework for the synthesis of bis(diphenylphosphino)methane. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out this procedure.

References

An In-depth Technical Guide to Bis(diphenylphosphino)methane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(diphenylphosphino)methane (dppm), a versatile bidentate phosphine (B1218219) ligand. It covers the fundamental molecular and physical properties, detailed experimental protocols for its synthesis and use in catalysis, and its applications in coordination chemistry and drug development.

Core Properties of Bis(diphenylphosphino)methane

Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is an organophosphorus compound that serves as a crucial building block and ligand in inorganic and organometallic chemistry.[1] Its structure features two diphenylphosphino groups linked by a methylene (B1212753) (-CH2-) bridge.[2] This arrangement allows it to act as a chelating ligand, forming a stable four-membered ring with a metal center, or as a bridging ligand to form bimetallic complexes.[1]

Table 1: Molecular and Physical Properties of Bis(diphenylphosphino)methane

| Property | Value | References |

| Chemical Formula | C₂₅H₂₂P₂ | [1][2] |

| Molecular Weight | 384.39 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 118-122 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| CAS Number | 2071-20-7 | [1] |

| Natural Bite Angle | 73° | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of bis(diphenylphosphino)methane and its application in the synthesis of a palladium complex are provided below. These protocols are representative of common laboratory procedures and can be adapted for specific research needs.

2.1. Synthesis of Bis(diphenylphosphino)methane

The classical synthesis of dppm involves the reaction of sodium diphenylphosphide with dichloromethane (B109758).[1]

Reaction Scheme:

-

Ph₃P + 2 Na → Ph₂PNa + NaPh

-

2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl

Materials and Reagents:

-

Triphenylphosphine (B44618) (Ph₃P)

-

Sodium metal (Na)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous solvents (e.g., dioxane or THF)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Preparation of Sodium Diphenylphosphide: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in an anhydrous solvent.

-

Add small, freshly cut pieces of sodium metal to the solution with vigorous stirring. The reaction is typically heated to reflux to facilitate the formation of sodium diphenylphosphide, indicated by a color change.

-

Reaction with Dichloromethane: After the formation of sodium diphenylphosphide is complete, cool the reaction mixture.

-

Slowly add dichloromethane to the solution. An exothermic reaction will occur.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or ³¹P NMR spectroscopy is recommended).

-

Work-up and Purification: Quench the reaction mixture carefully with degassed water.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with brine, and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane) to yield pure bis(diphenylphosphino)methane as a white crystalline solid.

2.2. Synthesis of a Dppm-Palladium Complex: [PdCl₂(dppm)]

This protocol describes the synthesis of a common palladium complex with dppm, which can be used as a precatalyst in cross-coupling reactions.

Materials and Reagents:

-

Bis(diphenylphosphino)methane (dppm)

-

Palladium(II) chloride (PdCl₂) or a suitable palladium precursor like [PdCl₂(cod)] (cod = 1,5-cyclooctadiene)

-

Anhydrous, degassed solvents (e.g., dichloromethane, acetone)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor in the chosen solvent.

-

In a separate flask, dissolve an equimolar amount of bis(diphenylphosphino)methane in the same solvent.

-

Slowly add the dppm solution to the palladium solution with stirring.

-

A precipitate will often form immediately or upon stirring for a short period at room temperature.

-

Continue stirring for 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by filtration, wash it with a small amount of the solvent, and then with a non-polar solvent like hexane (B92381) to aid in drying.

-

Dry the resulting complex under vacuum. The product, [PdCl₂(dppm)], can be characterized by spectroscopic methods such as ³¹P NMR and IR spectroscopy.

Applications in Catalysis and Drug Development

Bis(diphenylphosphino)methane is a versatile ligand widely used in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The two phosphorus atoms can coordinate to a metal center, influencing its electronic and steric properties, which in turn affects the catalytic activity and selectivity.

In the realm of drug development, dppm and its derivatives are utilized in the synthesis of metal-based therapeutic agents. The ability of dppm to stabilize metal ions is crucial in designing novel anticancer drugs, where the geometry and reactivity of the metal complex can be fine-tuned to enhance cytotoxicity against cancer cells.[3]

Visualized Workflows and Structures

Diagram 1: Chemical Structure of Bis(diphenylphosphino)methane

Caption: Structure of bis(diphenylphosphino)methane (dppm).

Diagram 2: Experimental Workflow for the Synthesis of a Dppm-Palladium Complex

Caption: Workflow for synthesizing a dppm-palladium complex.

References

- 1. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction [mdpi.com]

The Methylene Bridge of Bis(diphenylphosphino)methane (dppm): A Linchpin in Coordination Chemistry and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bis(diphenylphosphino)methane (dppm) ligand, with its iconic P-CH₂-P backbone, is a cornerstone of modern coordination chemistry. While the phosphorus atoms provide the primary coordination sites, it is the seemingly simple methylene (B1212753) (-CH₂-) bridge that dictates the ligand's unique steric and electronic properties. This single-carbon spacer imparts a constrained geometry, enabling dppm to act as a versatile scaffold for constructing both mononuclear and complex polynuclear metal architectures. Its influence extends beyond a purely structural role; the methylene bridge is a chemically active site, participating directly in reaction mechanisms and influencing the catalytic activity of its metal complexes. This guide provides a detailed exploration of the multifaceted role of the dppm methylene bridge, supported by quantitative data, experimental protocols, and process diagrams.

Structural and Steric Influence of the Methylene Bridge

The primary role of the methylene bridge is to enforce specific spatial arrangements of the two phosphorus donor atoms. This structural constraint is the origin of dppm's most characteristic features in coordination chemistry.

The Bite Angle and Chelation

The single carbon spacer results in a small "natural bite angle" of approximately 73°.[1] This angle is defined as the preferred P-M-P angle determined by the ligand's backbone.[1] This small angle is ideal for forming strained, four-membered chelate rings (M-P-C-P), a common coordination mode for dppm with a single metal center.[1] This chelation is prevalent in square planar d⁸ metal complexes, such as those of Pd(II) and Pt(II).[2]

Facilitating Bimetallic and Cluster Chemistry

While capable of chelation, the short P-P distance imposed by the methylene bridge makes dppm an exceptional bridging ligand for constructing bimetallic and cluster complexes.[1][3] By spanning two metal centers, it creates stable five-membered M-P-C-P-M rings.[1] This bridging capability ensures the close proximity of the metal atoms, which is crucial for facilitating metal-metal interactions, substrate activation, and cooperative catalysis.[4] The famed "A-frame" complexes are a classic example of this bridging behavior.[1]

Quantitative Structural Data

The geometry of the methylene bridge is well-characterized by X-ray crystallography. The P-C-P bond angle and P-C bond lengths vary depending on the coordination mode, the metal center, and the oxidation state. Upon coordination or deprotonation, the P-C-P angle typically widens from that of the free ligand.

| Complex/Ligand | Metal Center | P-M-P Bite Angle (°) | P-C-P Angle (°) | P-C Bond Lengths (Å) | Reference(s) |

| [Pd(dppm)Cl₂] | Pd(II) | 72.1 | 109.8 | 1.829, 1.833 | [5] |

| [Fe₂(μ-odt)(CO)₅(κ¹-dppm)] (monodentate) | Fe(I) | N/A | 113.15 | - | [6] |

| [Ru(pic)(bipy)(dppm)]PF₆ | Ru(II) | 72.37 | - | 2.292, 2.308 (Ru-P) | [7] |

| [Pt(κ²-dppmCl)Cl₂] | Pt(II) | 73.18 | 110.1 | 1.828, 1.839 | [8] |

| [Li{DPPM-C(N-Dipp)₂}(thf)] (deprotonated) | Li(I) | N/A | 116.79 | 1.898, 1.878 | [9] |

Electronic Properties and Spectroscopic Signature

The methylene bridge provides a distinct spectroscopic handle for characterizing dppm complexes. Its protons and carbon atom are sensitive to the coordination environment and can be readily identified using NMR and vibrational spectroscopies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The two protons of the methylene bridge typically appear as a triplet in the ¹H NMR spectrum of free dppm due to coupling with the two equivalent ³¹P nuclei (²J_PH). Upon coordination, this signal's chemical shift and multiplicity can change significantly depending on the geometry of the complex. For instance, in a cyclopalladated dppm complex, these protons were observed as a triplet at 4.30 ppm.[2]

-

¹³C NMR: The methylene carbon atom gives a signal in the ¹³C NMR spectrum that is also coupled to the phosphorus nuclei. Its chemical shift is sensitive to changes in hybridization and the electronic environment.

-

³¹P NMR: While not a direct probe of the methylene group, the ³¹P NMR chemical shift is highly indicative of the coordination mode (chelating vs. bridging) dictated by the bridge. Chelating dppm in a four-membered ring often results in an upfield shift compared to the free ligand.[7]